PAF26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

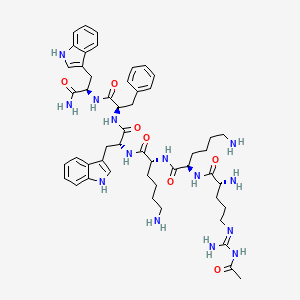

Molecular Formula |

C51H70N14O7 |

|---|---|

Molecular Weight |

991.2 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-5-[[acetamido(amino)methylidene]amino]-2-aminopentanoyl]amino]-6-amino-N-[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |

InChI |

InChI=1S/C51H70N14O7/c1-31(66)60-51(56)57-25-13-18-37(54)46(68)61-40(21-9-11-23-52)47(69)62-41(22-10-12-24-53)48(70)65-44(28-34-30-59-39-20-8-6-17-36(34)39)50(72)64-43(26-32-14-3-2-4-15-32)49(71)63-42(45(55)67)27-33-29-58-38-19-7-5-16-35(33)38/h2-8,14-17,19-20,29-30,37,40-44,58-59H,9-13,18,21-28,52-54H2,1H3,(H2,55,67)(H,61,68)(H,62,69)(H,63,71)(H,64,72)(H,65,70)(H3,56,57,60,66)/t37-,40-,41-,42-,43-,44-/m1/s1 |

InChI Key |

OGWWMXGYSGRTNE-RALPYXRWSA-N |

Isomeric SMILES |

CC(=O)NC(=NCCC[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N)N)N |

Canonical SMILES |

CC(=O)NC(=NCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Potent Antifungal Action of PAF26: A Multi-Step Intracellular Assault

For Immediate Release

VALENCIA, Spain – In the ongoing battle against fungal pathogens, which pose a significant threat to agriculture, food security, and human health, the synthetic hexapeptide PAF26 has emerged as a promising antifungal agent. A comprehensive analysis of its mechanism of action reveals a sophisticated, multi-step process that goes beyond simple membrane disruption, culminating in cell death. This technical guide provides an in-depth exploration of the core mechanisms of this compound, tailored for researchers, scientists, and drug development professionals.

This compound (Ac-RKKWFW-NH2) is a short, cationic, cell-penetrating peptide designed through a combinatorial approach, demonstrating preferential activity against filamentous fungi.[1][2] Its mode of action is characterized by a dynamic, concentration-dependent process involving interaction with the fungal cell envelope, subsequent internalization, and the induction of multiple detrimental intracellular effects.[1][3]

A Multi-Stage Mechanism of Fungal Inhibition

The antifungal activity of this compound is not a singular event but a cascade of interactions that ultimately overwhelm the fungal cell's defenses. This process can be broadly categorized into three key stages:

-

Cell Envelope Interaction: The initial engagement of this compound with the fungal cell is driven by electrostatic attraction between the positively charged peptide and the negatively charged components of the fungal cell wall and plasma membrane.[3] This interaction is a prerequisite for the subsequent steps of its action.

-

Concentration-Dependent Internalization: A critical feature of this compound's mechanism is its ability to penetrate the fungal cell. The mode of entry is notably dependent on the peptide's concentration.[4]

-

At low fungicidal concentrations (2.0-5 µM): Internalization is an energy-dependent process, primarily mediated by actin-driven endocytosis.[4] Deletion mutants of proteins involved in endocytosis, such as RVS-161, RVS-167, and RAB-5, exhibit reduced uptake and consequently, decreased susceptibility to the peptide.[4]

-

At high fungicidal concentrations (20 µM): The internalization becomes energy-independent, suggesting a passive translocation across the cell membrane.[4]

-

-

Intracellular Disruption and Cell Death: Once inside the cell, this compound embarks on a multi-pronged attack on vital cellular processes. At lower concentrations, the peptide initially accumulates in vacuoles.[4][5] This is followed by its active transport into the cytoplasm, a step that directly precedes cell death.[4][5] The intracellular effects of this compound are extensive and include:

-

Disruption of Calcium Homeostasis: this compound has been shown to disrupt intracellular calcium signaling, a critical regulator of numerous cellular functions in fungi.[4][6]

-

RNA Binding: In vitro assays have demonstrated that this compound can bind to cellular RNAs, suggesting a potential interference with essential processes like protein synthesis.[1][2]

-

Nuclear Degradation: Following its release from the vacuole into the cytoplasm, this compound has been observed to induce the breakdown and dissolution of the nucleus.[5]

-

Plasma Membrane Depolarization: While this compound does induce depolarization of the plasma membrane, this effect appears to be independent of peptide internalization and the ultimate killing of the fungal cell.[4]

-

It is crucial to distinguish the mechanism of this compound from that of conventional pore-forming peptides like melittin. While both peptides can permeabilize the cell membrane, this compound does so at a significantly slower and less efficient rate.[1][2] Furthermore, the growth inhibitory effects of this compound are not solely a consequence of this membrane permeabilization, highlighting the importance of its intracellular actions.[1][7]

Structural Determinants of this compound Activity

The potent and specific action of this small hexapeptide is rooted in its two distinct functional motifs:

-

N-terminal Cationic Motif (RKK): The arginine and lysine residues provide the positive charge essential for the initial interaction with the fungal cell envelope and, critically, for the transport of the peptide from the vacuole into the cytoplasm, which triggers cell death.[5][8] A derivative lacking this motif (PAF96 - RKKAAA) localizes to the cell envelope but is not internalized.[5]

-

C-terminal Hydrophobic Motif (WFW): The tryptophan and phenylalanine residues are crucial for the internalization of the peptide and its subsequent transport to the vacuoles.[5][8] A derivative with a modified N-terminus (PAF95 - AAAWFW) is taken up into vacuoles but remains trapped, rendering it non-toxic.[5]

This clear division of labor within a short peptide sequence underscores the sophisticated design of this compound.

Quantitative Analysis of this compound Activity

The following table summarizes key quantitative data related to the antifungal and cytotoxic activities of this compound, often in comparison to the lytic peptide melittin.

| Parameter | This compound | Melittin | Organism/Cell Type | Reference |

| MIC (Minimum Inhibitory Concentration) | Comparable | Comparable | Penicillium digitatum mycelium | [1][2] |

| Fungicidal Activity (Conidia) | Markedly different | Markedly different | Penicillium digitatum | [1][2] |

| Hemolytic Activity | 10³ to 10⁴ times less toxic | High | Human red blood cells | [2] |

| Permeation Kinetics (Sytox Green Uptake) | Significantly slower and less efficient | Rapid | Penicillium | [1][2] |

| Internalization Concentration (Sub-MIC) | As low as 0.3 µM | Not reported | Penicillium digitatum | [1][2] |

Signaling Pathways and Fungal Response

The interaction of this compound with fungal cells elicits specific cellular responses, and certain signaling pathways play a crucial role in determining the susceptibility of the fungus. Transcriptomic analyses have revealed that exposure to this compound induces significant changes in gene expression, particularly in genes related to the cell wall.[3] The cell wall integrity (CWI) pathway is a key player in the fungal defense against this compound.[9]

Furthermore, studies have identified a link between arginine metabolism and this compound resistance. Mutants deficient in the arginine biosynthesis pathway, such as the Δarg1 mutant, exhibit increased resistance to the peptide.[3][8] In these resistant mutants, this compound is effectively sequestered and trapped within the vacuoles, preventing its cytotoxic release into the cytoplasm.[5][8]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are outlines of key experimental protocols used to elucidate the mechanism of action of this compound.

Fungal Strains and Growth Conditions

-

Organisms: Penicillium digitatum, Neurospora crassa, Saccharomyces cerevisiae, Aspergillus fumigatus.

-

Media: Potato dextrose agar (PDA) for routine growth of filamentous fungi. Minimal medium for specific assays. Sabouraud dextrose broth for liquid cultures.

-

Growth: Spores are harvested from mature cultures. Germination is induced by incubation in a suitable liquid medium at the appropriate temperature (e.g., 25-30°C).

Antifungal Activity Assays

-

Microdilution Method: A standardized method (e.g., CLSI M38-A) is used to determine the Minimum Inhibitory Concentration (MIC). Fungal spore suspensions are incubated with serial dilutions of this compound in 96-well plates. The MIC is the lowest concentration that completely inhibits visible growth after a defined incubation period (e.g., 48-72 hours).

-

Radial Growth Inhibition Assay: this compound is incorporated into solid agar medium at various concentrations. A plug of fungal mycelium is placed in the center of the plate, and the radial growth is measured over time compared to a control plate without the peptide.

Cell Permeabilization Assay

-

Sytox Green Staining: The fluorescent dye Sytox Green, which only enters cells with compromised plasma membranes, is used to assess permeabilization. Fungal mycelia or germlings are treated with this compound, followed by the addition of Sytox Green. The increase in fluorescence, indicating dye uptake, is monitored over time using a fluorometer or fluorescence microscopy.

Peptide Internalization and Localization Studies

-

Fluorescent Labeling of this compound: this compound is synthesized with a fluorescent tag (e.g., FITC or TMR) at the N-terminus. The biological activity of the labeled peptide is confirmed to be comparable to the unlabeled version.

-

Confocal Laser Scanning Microscopy (CLSM): Fungal cells are treated with the fluorescently labeled this compound. Live-cell imaging is performed at different time points and peptide concentrations to track the interaction, internalization, and subcellular localization of the peptide. Co-localization studies can be performed using specific fluorescent probes for different organelles (e.g., vacuolar markers, nuclear stains).

RNA Binding Assay

-

Electrophoretic Mobility Shift Assay (EMSA): Total RNA is extracted from the target fungus. The extracted RNA is incubated with increasing concentrations of this compound. The RNA-peptide complexes are then separated by agarose gel electrophoresis. A shift in the mobility of the RNA bands in the presence of this compound indicates binding.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the action of this compound.

Caption: The multi-stage mechanism of action for the antifungal peptide this compound.

Caption: Functional domains of the this compound hexapeptide.

Caption: Experimental workflow for characterizing this compound's mechanism of action.

References

- 1. Studies on the mode of action of the antifungal hexapeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the Mode of Action of the Antifungal Hexapeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Concentration-dependent mechanisms of cell penetration and killing by the de novo designed antifungal hexapeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel findings about the mode of action of the antifungal protein PeAfpA against Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Antifungal Spectrum of Activity for the PAF26 Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal peptide PAF26, a synthetic hexapeptide (Ac-RKKWFW-NH2) identified through combinatorial chemistry. This compound has demonstrated potent and selective activity against a range of filamentous fungi, making it a subject of significant interest for the development of novel antifungal therapeutics. This document details its spectrum of activity, the experimental protocols used for its characterization, and its proposed mechanisms of action.

Antifungal Spectrum of Activity

This compound exhibits a broad spectrum of activity, primarily against filamentous fungi. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits visible growth of a microorganism. The following table summarizes the MIC values of this compound against various fungal species as reported in the literature.

| Fungal Species | Strain | MIC (µM) | IC50 (µM) | Reference |

| Penicillium digitatum | PHI26 | 4 | 1.8 | [1] |

| Penicillium digitatum | Mycelium | Comparable to melittin | ~1 | [2][3] |

| Neurospora crassa | Low fungicidal concentrations of 2.0-5 µM are effective | [4] | ||

| Aspergillus fumigatus | MIC values below 10 µM | [5] | ||

| Saccharomyces cerevisiae | Low micromolar concentrations | [6] |

Note: The activity of this compound can be influenced by the specific fungal strain and the experimental conditions. The IC50 value represents the concentration required to inhibit 50% of fungal growth.

Mechanism of Action

The antifungal activity of this compound is not attributed to a single mode of action but rather to a multi-step process that ultimately leads to fungal cell death. Unlike many pore-forming antimicrobial peptides, this compound's primary mechanism is not simple membrane lysis.[2][3]

Initial Interaction and Internalization:

This compound, a cationic peptide, initially interacts with the negatively charged components of the fungal cell envelope.[5][6] At sub-inhibitory concentrations, the peptide is internalized into the fungal cell.[2][7] This internalization process is concentration-dependent. At low fungicidal concentrations (2.0-5 µM in Neurospora crassa), internalization is an energy-dependent process, likely involving endocytosis.[4] At higher concentrations (20 µM), the peptide appears to translocate across the membrane in an energy-independent manner.[4]

Intracellular Targets and Effects:

Following internalization, this compound has been observed to have several intracellular effects:

-

Vacuolar Accumulation: Fluorescently labeled this compound has been shown to initially accumulate in vacuoles.[4][6]

-

Cytoplasmic Translocation: From the vacuoles, the peptide is then actively transported into the cytoplasm, a step that coincides with cell death.[4][6]

-

RNA Binding: In vitro assays have demonstrated that this compound can bind to cellular RNAs, suggesting a potential disruption of essential cellular processes.[2][3]

-

Morphological Alterations: Even at sub-MIC concentrations, this compound can induce morphological changes in fungi, such as altered polar growth, increased branching, and abnormal chitin deposition.[2][3]

-

Induction of Nitric Oxide (NO) Production: In Saccharomyces cerevisiae, this compound treatment has been shown to induce the production of nitric oxide (NO), and the antifungal activity of the peptide correlates with this NO production.[8]

The following diagram illustrates the proposed multi-step mechanism of action of this compound.

Caption: Proposed multi-step mechanism of action for the this compound peptide.

Experimental Protocols

The characterization of the antifungal activity of this compound involves several key experimental protocols.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the peptide.

-

Fungal Inoculum Preparation: Fungal spores (conidia) or mycelial fragments are harvested and suspended in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or RPMI-1640 medium. The concentration of the inoculum is adjusted to a standardized value (e.g., 10^4 to 10^5 cells/mL).

-

Peptide Dilution Series: A serial dilution of the this compound peptide is prepared in the growth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at an appropriate temperature (e.g., 25-37°C) for a defined period (e.g., 24-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[9]

The following diagram outlines the workflow for a typical broth microdilution assay.

Caption: Experimental workflow for antifungal susceptibility testing.

This assay is used to assess the ability of this compound to disrupt the fungal cell membrane.

-

Fungal Cell Preparation: Fungal cells are grown and harvested as described for the susceptibility assay.

-

Fluorescent Dye Incubation: The cells are incubated with a fluorescent dye that can only enter cells with compromised membranes, such as Sytox Green.[2][7]

-

Peptide Treatment: this compound is added to the cell suspension.

-

Fluorescence Measurement: The uptake of the dye is monitored over time by measuring the increase in fluorescence using a fluorometer or by fluorescence microscopy. An increase in fluorescence indicates membrane permeabilization.

To visualize the localization of this compound within fungal cells, a fluorescently labeled version of the peptide (e.g., FITC-PAF26) is used.

-

Fungal Cell Incubation: Fungal cells are incubated with the fluorescently labeled this compound at various concentrations and for different durations.

-

Microscopy: The cells are then observed using confocal or fluorescence microscopy to determine the subcellular localization of the peptide.[2][3]

Signaling Pathways

The precise signaling pathways that are triggered by this compound and lead to cell death are still under investigation. However, studies in Saccharomyces cerevisiae have implicated the production of nitric oxide (NO) as a key event.[8] The deletion of the ARG1 gene, which is involved in the arginine biosynthetic pathway and subsequently NO production, confers resistance to this compound.[8] This suggests a link between this compound activity and the NO signaling pathway.

The following diagram illustrates the proposed relationship between this compound and the nitric oxide pathway in yeast.

Caption: this compound-induced nitric oxide signaling in yeast.

Conclusion

This compound is a promising antifungal peptide with a potent and selective activity against filamentous fungi. Its multi-step mechanism of action, which involves cell penetration and interaction with intracellular targets, distinguishes it from conventional membrane-disrupting peptides. Further research into its precise molecular interactions and the signaling pathways it modulates will be crucial for its development as a next-generation antifungal agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antifungal peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on the Mode of Action of the Antifungal Hexapeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the mode of action of the antifungal hexapeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration-dependent mechanisms of cell penetration and killing by the de novo designed antifungal hexapeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. journals.asm.org [journals.asm.org]

- 8. Sensitivity of Saccharomyces cerevisiae to the cell-penetrating antifungal peptide this compound correlates with endogenous nitric oxide (NO) production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

PAF26 as a Cell-Penetrating Peptide in Fungal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens poses a significant threat to public health and food security. Cationic antimicrobial peptides (AMPs) represent a promising class of next-generation antifungals. Among these, the synthetic hexapeptide PAF26 (Ac-RKKWFW-NH₂) has garnered considerable interest due to its potent and selective activity against a broad spectrum of filamentous fungi. Notably, this compound functions as a cell-penetrating peptide (CPP), translocating across the fungal cell envelope to exert its effects intracellularly, a mechanism distinct from many membrane-disrupting AMPs. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function. Detailed methodologies and visual workflows are presented to facilitate further research and development of this compound and related compounds as novel antifungal therapeutics.

Introduction: The Promise of this compound

Identified from a combinatorial hexapeptide library, this compound is a small, cationic, and tryptophan-rich peptide.[1][2] Its primary sequence, Ac-RKKWFW-NH₂, features two distinct functional motifs: a positively charged N-terminal region (RKK) and a hydrophobic, aromatic C-terminal region (WFW).[3][4] This amphipathic structure is crucial for its interaction with and penetration into fungal cells. Unlike many AMPs that induce rapid cell lysis through membrane permeabilization, this compound exhibits a more complex, non-lytic mechanism of action that is dependent on its concentration.[5][6] It displays high efficacy against various pathogenic filamentous fungi with minimal toxicity to mammalian cells, making it an attractive candidate for therapeutic development.[7][8]

Mechanism of Action: A Multi-Stage Process

The antifungal action of this compound is a dynamic, multi-stage process involving interaction with the cell envelope, internalization, and subsequent induction of intracellular responses that lead to cell death.[1][3]

Initial Interaction with the Fungal Cell Envelope

The initial step in this compound's mechanism is the electrostatic attraction between the cationic peptide and the negatively charged components of the fungal cell wall and plasma membrane.[1] This interaction is rapid, occurring within minutes of exposure.[5] While the cell wall is the first point of contact, this compound's activity is not solely dependent on this structure, as it also interacts directly with the plasma membrane.[1][9]

Concentration-Dependent Cellular Uptake

A key feature of this compound is its ability to penetrate the fungal cell membrane. The mechanism of this uptake is concentration-dependent:

-

Low Fungicidal Concentrations (2.0-5 µM): At these concentrations, this compound is internalized via an energy-dependent, primarily actin-mediated endocytic pathway.[10] Deletion of genes encoding endocytic proteins, such as RVS-161, RVS-167, and RAB-5, reduces the rate of this compound internalization and its fungicidal activity.[10]

-

High Fungicidal Concentrations (20 µM): At higher concentrations, the internalization of this compound becomes energy-independent, suggesting a passive translocation mechanism across the plasma membrane.[10]

Intracellular Localization and Trafficking

Following internalization at low concentrations, fluorescently labeled this compound is observed to initially accumulate in vacuoles.[3][10] This vacuolar sequestration appears to be a protective mechanism for the fungal cell.[3] Subsequently, this compound is actively transported from the vacuoles into the cytoplasm, a step that coincides with the onset of cell death.[3][10] The cationic residues of this compound are critical not only for the initial interaction with the cell but also for this transport from the vacuole to the cytoplasm.[3]

Intracellular Effects and Cell Death

Once in the cytoplasm, this compound induces a cascade of events leading to fungal cell death. While not a primary membrane-disrupting peptide, it does cause some level of plasma membrane depolarization, although this effect is independent of peptide internalization and cell killing.[10] The precise intracellular targets are still under investigation, but evidence points to several key processes:

-

Disruption of Calcium Homeostasis: this compound disrupts intracellular calcium (Ca²⁺) signaling. Its cell-killing activity is dependent on extracellular Ca²⁺ and a functional fungal Ca²⁺ homeostatic and signaling machinery.[11][12] Specific calcium channels and pumps, such as NCA-2, YVC-1, and CCH-1, have been implicated in the interaction, uptake, and translocation of this compound.[11][13]

-

Induction of Nitric Oxide Production: In the model yeast Saccharomyces cerevisiae, treatment with this compound leads to the endogenous accumulation of nitric oxide (NO).[14] The antifungal activity of this compound is correlated with this NO production, and inhibitors of NO synthase can partially restore yeast growth in the presence of the peptide.[14]

-

RNA Binding: In vitro assays have demonstrated that this compound can bind to RNA, suggesting that interference with RNA function could be one of its intracellular detrimental effects.[5][6]

Quantitative Data on Antifungal Efficacy

The antifungal activity of this compound has been quantified against a range of filamentous fungi. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC₅₀) values.

| Fungus | IC₅₀ (µM) | MIC (µM) | Reference(s) |

| Penicillium digitatum (conidia) | 2.2 | 4 | [5] |

| Penicillium digitatum (mycelium) | 1.3 | 6 | [5] |

| Aspergillus niger | - | 8 | [2] |

| Botrytis cinerea | - | 8 | [2] |

| Penicillium expansum | - | 32 | [2] |

| Penicillium italicum | - | >32 | [2] |

| Neurospora crassa | 2.5 - 5 (low fungicidal range) | - | [10] |

| Aspergillus fumigatus | - | - | [3] |

| Saccharomyces cerevisiae | Markedly less active than against P. digitatum | - | [5] |

Table 1: Antifungal Activity of this compound Against Various Fungi.

| Peptide | Fungus | IC₅₀ (µM) | MIC (µM) | Hemolytic Activity | Reference(s) |

| This compound | P. digitatum (mycelium) | 1.3 | 6 | Very low | [5][7] |

| Melittin | P. digitatum (mycelium) | ~1.5 | ~6 | High | [5][7] |

Table 2: Comparative Activity of this compound and Melittin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cell-penetrating and antifungal properties of this compound.

Visualization of Peptide Uptake by Fluorescence Microscopy

This protocol allows for the direct visualization of this compound internalization and subcellular localization in fungal cells.

Materials:

-

Fluorescently labeled this compound (e.g., FITC-PAF26 or TMR-PAF26)

-

Fungal culture (e.g., Penicillium digitatum, Neurospora crassa) grown to the desired stage (e.g., conidia, germlings, or mycelia)

-

Potato Dextrose Broth (PDB) or sterile water

-

Confocal laser scanning microscope with appropriate excitation and emission filters (e.g., excitation at 488 nm and emission at 510-560 nm for FITC)

Procedure:

-

Prepare a suspension of fungal conidia or mycelia in sterile water or 5% PDB.

-

Add fluorescently labeled this compound to the fungal suspension to a final concentration ranging from sub-inhibitory (e.g., 0.3 µM) to fungicidal (e.g., 3-30 µM).

-

Incubate the samples for various time points (e.g., 2 minutes to several hours) at room temperature or the optimal growth temperature for the fungus.

-

(Optional) To remove non-internalized, surface-bound peptide, treat the sample with trypsin prior to imaging.

-

Mount a sample of the suspension on a microscope slide.

-

Visualize the samples using a confocal microscope. Capture images in both bright-field and fluorescence channels to correlate the peptide's location with the fungal morphology.

Assessment of Membrane Permeabilization with Sytox Green Assay

This assay quantifies plasma membrane integrity by measuring the uptake of the fluorescent dye Sytox Green, which can only enter cells with compromised membranes.

Materials:

-

Sytox Green (SG) nucleic acid stain

-

This compound

-

Fungal mycelia

-

5% PDB

-

Fluorometer or fluorescence microplate reader (excitation ~488 nm, emission ~523 nm)

Procedure:

-

Grow fungal mycelia in a suitable format (e.g., 96-well plate).

-

Prepare a working solution of Sytox Green in 5% PDB (e.g., final concentration of 0.2 µM).

-

Add this compound at various concentrations (e.g., 0.5 µM to 15 µM) and the Sytox Green solution simultaneously to the mycelia.

-

Immediately begin recording fluorescence intensity at regular intervals (e.g., every 2 minutes for up to 180 minutes) using a fluorometer.

-

Include controls with no peptide to measure baseline fluorescence and a known membrane-disrupting agent (e.g., melittin) as a positive control.

Determination of Antifungal Activity (MIC Assay)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound

-

Fungal conidia

-

Appropriate broth medium (e.g., PDB or RPMI 1640)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader (e.g., at 600 nm)

Procedure:

-

Prepare a stock solution of this compound and perform serial two-fold dilutions in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of fungal conidia (e.g., 2.5 x 10⁴ conidia/mL).

-

Add the fungal inoculum to each well containing the serially diluted peptide.

-

Include a positive control for growth (inoculum without peptide) and a negative control for sterility (broth without inoculum).

-

Incubate the plates at the optimal growth temperature for the fungus for a specified period (e.g., 48-72 hours).

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits fungal growth, or by measuring the optical density with a microplate reader.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Concentration-dependent uptake mechanism of this compound in fungal cells.

Caption: Intracellular signaling pathways affected by this compound.

Caption: Experimental workflow for determining the MIC of this compound.

Conclusion and Future Directions

This compound stands out as a promising cell-penetrating antifungal peptide with a multifaceted mechanism of action that differs from conventional membrane-lytic AMPs. Its ability to specifically target and kill filamentous fungi at low micromolar concentrations, coupled with its low toxicity to mammalian cells, underscores its therapeutic potential. The detailed understanding of its structure-activity relationship, concentration-dependent uptake mechanism, and its impact on intracellular signaling pathways provides a solid foundation for the rational design of more potent and stable derivatives.

Future research should focus on several key areas:

-

Identification of specific intracellular binding partners: Elucidating the precise molecular targets of this compound within the fungal cytoplasm will provide deeper insights into its killing mechanism.

-

In vivo efficacy studies: While in vitro data is promising, comprehensive studies in animal models of fungal infections are necessary to validate its therapeutic potential.

-

Development of peptidomimetics: To overcome potential limitations of peptide-based drugs, such as susceptibility to proteolysis, the development of non-peptidic mimics of this compound that retain its activity and specificity is a crucial next step.

-

Combination therapies: Investigating the synergistic effects of this compound with existing antifungal drugs could lead to more effective treatment strategies and help combat drug resistance.

By continuing to explore the unique properties of this compound, the scientific community can pave the way for novel and effective treatments for devastating fungal diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Two Functional Motifs Define the Interaction, Internalization and Toxicity of the Cell-Penetrating Antifungal Peptide this compound on Fungal Cells | PLOS One [journals.plos.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Studies on the Mode of Action of the Antifungal Hexapeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the mode of action of the antifungal hexapeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. The interaction with fungal cell wall polysaccharides determines the salt tolerance of antifungal plant defensins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concentration-dependent mechanisms of cell penetration and killing by the de novo designed antifungal hexapeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium homeostasis plays important roles in the internalization and activities of the small synthetic antifungal peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Sensitivity of Saccharomyces cerevisiae to the cell-penetrating antifungal peptide this compound correlates with endogenous nitric oxide (NO) production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of the PAF26 Hexapeptide: A Technical Guide

An In-depth Examination of a Promising Antifungal Peptide for Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The hexapeptide PAF26 (Ac-RKKWFW-NH₂) has been identified as a potent and selective antifungal agent, particularly against filamentous fungi. Its small size and defined structure make it an excellent model for understanding the structure-activity relationships (SAR) of cationic antimicrobial peptides and for the rational design of new antifungal therapeutics. This technical guide provides a comprehensive overview of the SAR of this compound, detailing its mechanism of action, the roles of its key structural motifs, and the experimental methodologies used in its evaluation.

Core Structure and Mechanism of Action

This compound is a synthetic hexapeptide with the sequence Acetyl-Arginine-Lysine-Lysine-Tryptophan-Phenylalanine-Tryptophan-Amide (Ac-RKKWFW-NH₂). Its structure is characterized by a distinct amphipathic nature, possessing a cationic N-terminal region (RKK) and a hydrophobic C-terminal region (WFW). This duality is central to its antifungal activity.

The mechanism of action of this compound is a multi-step process that goes beyond simple membrane disruption.[1][2] At lower fungicidal concentrations, this compound is internalized into fungal cells via an energy-dependent endocytic pathway.[3] Once inside, it initially accumulates in vacuoles before being transported into the cytoplasm, where it exerts its lethal effects.[1][4] At higher concentrations, this compound can induce membrane permeabilization, suggesting a concentration-dependent dual mechanism of action.[3]

Key Structural Motifs and Their Functions

Structure-activity relationship studies, primarily through the synthesis and evaluation of this compound analogues, have elucidated the distinct roles of its cationic and hydrophobic domains.

-

N-Terminal Cationic Motif (RKK): The positively charged residues (Arginine and Lysine) are crucial for the initial electrostatic interaction with the negatively charged components of the fungal cell envelope, such as the cell wall and plasma membrane.[1][2] This interaction is the first step in the peptide's journey into the cell. Furthermore, this cationic motif is also implicated in the transport of this compound from the vacuole to the cytoplasm, a critical step for its fungicidal activity.[1][2] The analogue PAF96 (RKKAAA) , which retains the cationic head but lacks the hydrophobic tail, localizes to the fungal cell envelope but is not internalized, demonstrating significantly reduced antifungal activity.[1][2]

-

C-Terminal Hydrophobic Motif (WFW): The aromatic and hydrophobic residues (Tryptophan and Phenylalanine) are essential for the internalization of the peptide and its transport to the vacuole.[1][2] The analogue PAF95 (AAAWFW) , which possesses the hydrophobic domain but lacks the cationic charges, is taken up into the vacuoles but remains trapped and is non-toxic.[1][2] This highlights that internalization alone is not sufficient for antifungal activity.

The synergistic action of both motifs is therefore indispensable for the potent antifungal effect of this compound.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies, comparing the antifungal and hemolytic activities of this compound and its key analogues.

| Peptide | Sequence | P. digitatum IC₅₀ (µM)[5] | P. digitatum MIC (µM)[5] | N. crassa MIC (µM)[1] | A. fumigatus MIC (µM)[1] |

| This compound | Ac-RKKWFW-NH₂ | 1.3 | 6 | 2 - 5 | ~5 |

| PAF95 | Ac-AAAWFW-NH₂ | > 100 | > 100 | > 100 | > 100 |

| PAF96 | Ac-RKKAAA-NH₂ | > 100 | > 100 | > 100 | > 100 |

| Melittin | GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ | 1.1 | 4 | Not Reported | Not Reported |

Table 1: Antifungal Activity of this compound and Analogues. IC₅₀ (50% inhibitory concentration) and MIC (Minimal Inhibitory Concentration) values against various filamentous fungi.

| Peptide | Sequence | Hemolytic Activity (% lysis at 100 µM)[5] |

| This compound | Ac-RKKWFW-NH₂ | < 5% |

| Melittin | GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ | ~100% |

Table 2: Hemolytic Activity of this compound. Comparison with the lytic peptide melittin against human red blood cells.

Signaling Pathways and Intracellular Effects

This compound's interaction with fungal cells triggers specific signaling pathways and intracellular responses. A key pathway affected is calcium homeostasis. The cell-killing activity of this compound is dependent on extracellular calcium, and the peptide's internalization and vacuolar accumulation are influenced by the fungal calcium signaling machinery.[3][6] Mutants with deletions in calcium channels and pumps, such as NCA-2 (a Ca²⁺ ATPase), YVC-1 (a vacuolar Ca²⁺ channel), and CCH-1 (a plasma membrane Ca²⁺ channel), exhibit increased tolerance to this compound.[3][6]

Furthermore, studies have suggested the involvement of the Cell Wall Integrity (CWI) pathway as a fungal defense mechanism against this compound.[7] This pathway is a conserved signaling cascade in fungi that responds to cell wall stress.

Caption: Proposed mechanism of action for the this compound hexapeptide.

Caption: Involvement of calcium signaling in this compound's antifungal activity.

Experimental Protocols

A variety of in vitro assays are employed to characterize the structure-activity relationship of this compound and its analogues.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a peptide.

-

Fungal Inoculum Preparation: Fungal spores or mycelial fragments are harvested and suspended in a suitable medium (e.g., RPMI-1640). The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10⁵ CFU/mL).

-

Peptide Dilution: The peptide is serially diluted in the growth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The fungal inoculum is added to each well. The plate is incubated at an appropriate temperature (e.g., 25-37°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that causes a significant inhibition of fungal growth, often defined as a ≥50% or ≥90% reduction in turbidity compared to the control (no peptide).[8]

Hemolytic Activity Assay

This assay assesses the cytotoxicity of the peptide against red blood cells.

-

Red Blood Cell Preparation: Fresh human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration (e.g., 2-4% v/v).[9][10]

-

Peptide Incubation: The peptide at various concentrations is incubated with the red blood cell suspension in a 96-well plate for a defined period (e.g., 1 hour) at 37°C.[10]

-

Measurement of Hemolysis: The plate is centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 450 or 540 nm).[10]

-

Calculation: The percentage of hemolysis is calculated relative to a positive control (100% lysis, e.g., with Triton X-100) and a negative control (0% lysis, PBS alone).[10]

Cell Permeability Assay (SYTOX Green)

This assay measures the extent of plasma membrane permeabilization.

-

Cell Preparation: Fungal cells (spores or mycelia) are prepared and washed in a suitable buffer.

-

SYTOX Green Staining: The cells are incubated with SYTOX Green, a fluorescent dye that only enters cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.[11][12]

-

Peptide Treatment: The peptide is added to the cell suspension.

-

Fluorescence Measurement: The increase in fluorescence over time is monitored using a fluorescence microplate reader or fluorescence microscopy.[11][12] This increase is proportional to the degree of membrane permeabilization.

Fluorescence Microscopy for Peptide Internalization

This technique visualizes the localization of the peptide within fungal cells.

-

Peptide Labeling: this compound is chemically synthesized with a fluorescent tag (e.g., FITC) at a position that does not interfere with its activity.

-

Cell Incubation: Fungal cells are incubated with the fluorescently labeled peptide.

-

Imaging: The cells are observed at different time points using confocal or fluorescence microscopy to track the peptide's interaction with the cell surface, its internalization, and its subcellular localization.[13][14] Co-staining with organelle-specific dyes can help identify the peptide's destination within the cell.

Caption: Experimental workflow for the SAR study of this compound.

Conclusion

The hexapeptide this compound serves as a powerful model for dissecting the structure-activity relationships of antifungal peptides. The distinct and cooperative roles of its N-terminal cationic and C-terminal hydrophobic motifs in cell interaction, internalization, and ultimate fungicidal activity provide a clear roadmap for the de novo design of more potent and selective antifungal agents. The multi-faceted mechanism of action, involving endocytosis and disruption of calcium homeostasis, offers novel targets for antifungal drug development. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the discovery of new peptide-based therapeutics to combat the growing challenge of fungal infections.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Calcium homeostasis plays important roles in the internalization and activities of the small synthetic antifungal peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Studies on the Mode of Action of the Antifungal Hexapeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. takara.co.kr [takara.co.kr]

- 12. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Live-cell Imaging of Fungal Cells to Investigate Modes of Entry and Subcellular Localization of Antifungal Plant Defensins - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Cationic Residues in the Antifungal Activity of PAF26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The hexapeptide PAF26 (Ac-RKKWFW-NH₂), identified through combinatorial chemistry, has demonstrated potent and selective antifungal activity, particularly against filamentous fungi.[1][2][3][4] This technical guide delves into the pivotal role of the cationic residues within this compound in its antifungal mechanism. Through a comprehensive review of structure-activity relationship studies, biophysical interaction analyses, and cellular localization experiments, we elucidate the multi-stage process of this compound-mediated fungal cell death, highlighting the indispensable contribution of its N-terminal cationic motif. This document provides an in-depth analysis of the experimental evidence, detailed methodologies, and the intracellular signaling pathways involved, offering valuable insights for the rational design of novel, potent antifungal peptides.

Introduction: The Rise of Antifungal Peptides and this compound

Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and novel mechanisms of action that can circumvent conventional resistance pathways.[1] Among these, cationic AMPs are particularly noteworthy for their electrostatic attraction to the generally anionic surfaces of microbial cells. This compound, a synthetic hexapeptide with the sequence Ac-Arg-Lys-Lys-Trp-Phe-Trp-NH₂, is a prime example of a cationic, cell-penetrating antifungal peptide.[2][5][6] Its structure is characterized by two distinct functional domains: a cationic N-terminal motif (Arg-Lys-Lys) and a hydrophobic, aromatic C-terminal motif (Trp-Phe-Trp).[4][6] This amphipathic nature is central to its potent antifungal activity against a range of pathogenic fungi, including Penicillium digitatum, Aspergillus fumigatus, and Neurospora crassa.[3][6][7]

The Indispensable Role of Cationic Residues: A Structure-Activity Relationship

The positive charges conferred by the arginine and lysine residues at the N-terminus of this compound are fundamental to its antifungal efficacy. Numerous studies have demonstrated that modification or removal of these cationic residues leads to a dramatic reduction or complete loss of antifungal activity.[4][5][6]

Alanine Scanning Mutagenesis

Systematic substitution of each amino acid in this compound with alanine has unequivocally highlighted the superior contribution of the cationic residues to the peptide's antifungal potency and its ability to permeate fungal cells.[5][8][9] While every residue contributes to the overall activity, the most significant decreases in efficacy are observed when the arginine or lysine residues are replaced.[5][10]

Motif-Specific Derivatives: PAF95 and PAF96

To further dissect the roles of the cationic and hydrophobic domains, two key derivatives of this compound were synthesized and characterized:

-

PAF95 (Ac-AAAWFW-NH₂): The cationic N-terminal motif is replaced with alanine residues.

-

PAF96 (Ac-RKKAAA-NH₂): The hydrophobic C-terminal motif is replaced with alanine residues.

Both PAF95 and PAF96 exhibit a substantial reduction in antifungal activity against a range of fungi.[6][11] PAF96, lacking the hydrophobic core, localizes to the fungal cell envelope but is not internalized.[6][11] Conversely, PAF95, which retains the hydrophobic domain, can be taken up into fungal vacuoles but remains trapped and is non-toxic.[6][11] These findings compellingly demonstrate that while the hydrophobic domain is necessary for internalization, the cationic residues are crucial for both the initial interaction with the cell surface and the subsequent lethal intracellular events.[6][11]

Quantitative Antifungal Activity Data

The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC₅₀) values for this compound and its derivatives against various fungal species, illustrating the impact of cationic residue modification on antifungal potency.

Table 1: Antifungal Activity of this compound against Penicillium digitatum

| Peptide | Sequence | MIC (µM) | IC₅₀ (µM) | Reference |

| This compound | Ac-RKKWFW-NH₂ | 4 | 1.8 | [12] |

| PAF95 | Ac-AAAWFW-NH₂ | >64 | >64 | [6][7] |

| PAF96 | Ac-RKKAAA-NH₂ | >64 | >64 | [6][7] |

Table 2: Antifungal Activity of this compound and Derivatives against Various Fungi

| Peptide | Fungus | MIC (µM) | Reference |

| This compound | Aspergillus niger | 8 | [9] |

| This compound | Botrytis cinerea | 8 | [9] |

| This compound | Penicillium expansum | 32 | [9] |

| PAF95 | Aspergillus fumigatus | >>64 | [6] |

| PAF96 | Aspergillus fumigatus | >>64 | [6] |

| PAF95 | Saccharomyces cerevisiae | >>64 | [7] |

| PAF96 | Saccharomyces cerevisiae | >>64 | [7] |

The Multi-Step Mechanism of this compound Action

The antifungal activity of this compound is not a simple process of membrane lysis. Instead, it involves a sophisticated, multi-step mechanism that is highly dependent on the peptide's concentration and the physiological state of the fungus.[1][5][10]

Stage 1: Electrostatic Interaction with the Fungal Cell Envelope

The initial and critical step in the action of this compound is its binding to the fungal cell surface. The negatively charged components of the fungal cell wall and plasma membrane, such as phospholipids and proteins, provide an electrostatic attraction for the positively charged N-terminal RKK motif of this compound.[5] This interaction is a prerequisite for all subsequent events. The calcium ATPase NCA-2 has been identified as being involved in this initial interaction at the cell envelope.[1][2]

Stage 2: Internalization into the Fungal Cell

Following the initial binding, this compound is internalized. The mechanism of entry is concentration-dependent:

-

At low, fungicidal concentrations (2-5 µM): Internalization is an energy-dependent process, primarily mediated by actin-driven endocytosis.[10]

-

At high, fungicidal concentrations (≥20 µM): Internalization becomes energy-independent, suggesting a passive translocation across the plasma membrane.[10]

Stage 3: Intracellular Accumulation and Action

Once inside the cell, fluorescently labeled this compound is observed to initially accumulate in the vacuoles.[6][10] This vacuolar accumulation is dependent on the vacuolar calcium channel YVC-1.[1][2] The cationic residues of this compound are not only important for the initial cell surface interaction but are also critical for the subsequent transport of the peptide from the vacuole into the cytoplasm.[6] It is in the cytoplasm that this compound exerts its lethal effects. The plasma membrane calcium channel CCH-1 appears to play a role in preventing the direct translocation of this compound across the plasma membrane at low concentrations.[1][2]

The precise intracellular targets are still under investigation, but evidence suggests that this compound can bind to cellular RNAs, as demonstrated by in vitro electrophoretic mobility shift assays.[1][2][4] Furthermore, this compound disrupts intracellular calcium homeostasis, a process that is intrinsically linked to its antifungal activity.[1][2][10] The culmination of these intracellular events leads to cell death.

The Role of Calcium Signaling

The antifungal action of this compound is intricately linked to fungal calcium homeostasis and signaling.[1][2] The cell-killing activity of this compound is dependent on the presence of extracellular calcium and a fully functional fungal calcium signaling machinery.[1][2] Deletion of key components of this machinery, such as the calcium ATPase NCA-2, the vacuolar calcium channel YVC-1, and the plasma membrane calcium channel CCH-1, renders the fungus more tolerant to this compound.[1][2] This underscores the complexity of this compound's mechanism and its reliance on hijacking the host's own signaling pathways to exert its toxic effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of cationic residues in this compound antifungal activity.

Peptide Synthesis and Purification

This compound and its derivatives are typically synthesized using the solid-phase peptide synthesis (SPPS) method with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[13][14][15]

-

Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminal amidation) is swelled in a solvent like dichloromethane (DCM).

-

Amino Acid Coupling: The C-terminal amino acid (Fmoc-Trp(Boc)-OH) is coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the coupled amino acid using a base such as piperidine in dimethylformamide (DMF).

-

Iterative Coupling and Deprotection: The subsequent Fmoc-protected amino acids are added sequentially according to the desired peptide sequence, with a deprotection step after each coupling. N-terminal acetylation is performed in the final step.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry.

Antifungal Susceptibility Testing

The antifungal activity of this compound and its analogs is quantified using broth microdilution assays according to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).[16][17][18]

-

Fungal Inoculum Preparation: A suspension of fungal conidia or yeast cells is prepared and adjusted to a standardized concentration (e.g., 2.5 x 10⁴ conidia/mL for P. digitatum).[19]

-

Peptide Dilution Series: A serial dilution of the peptide is prepared in a suitable liquid medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 24°C for P. digitatum) for a defined period (e.g., 48-72 hours).[19]

-

Growth Assessment: Fungal growth is assessed visually or by measuring the optical density at 600 nm.

-

MIC and IC₅₀ Determination: The MIC is the lowest peptide concentration that completely inhibits visible growth. The IC₅₀ is the concentration that inhibits growth by 50%.

Membrane Permeabilization Assay

The ability of this compound to permeabilize the fungal plasma membrane is assessed using the fluorescent dye Sytox Green.[1][4][7][8] Sytox Green can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

-

Fungal Cell Preparation: A suspension of fungal mycelia or conidia is prepared.

-

Peptide Treatment: The fungal cells are incubated with various concentrations of this compound.

-

Sytox Green Addition: Sytox Green is added to the cell suspension at a final concentration typically ranging from 0.5 to 5 µM.

-

Incubation: The mixture is incubated for a short period (e.g., 5-30 minutes) at room temperature, protected from light.[20]

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates membrane permeabilization.

Peptide Internalization Studies using Fluorescence Microscopy

The uptake and subcellular localization of this compound are visualized using fluorescently labeled peptides.[1][12][21][22]

-

Peptide Labeling: this compound is synthesized with a fluorescent tag, such as fluorescein isothiocyanate (FITC) or tetramethylrhodamine (TMR), typically at the N-terminus.

-

Fungal Cell Incubation: Fungal conidia or mycelia are incubated with the fluorescently labeled this compound at various concentrations and for different durations.

-

Co-staining (Optional): To visualize specific cellular compartments, co-staining with other fluorescent dyes can be performed (e.g., FM4-64 for the plasma membrane and vacuolar membrane, or DAPI for the nucleus).

-

Microscopy: The cells are observed using a confocal laser scanning microscope. The localization of the fluorescent peptide within the fungal cell is analyzed.

Electrophoretic Mobility Shift Assay (EMSA) for RNA Binding

The interaction of this compound with fungal RNA can be investigated using an electrophoretic mobility shift assay (EMSA).[1][23][24][25]

-

RNA Probe Preparation: A specific RNA sequence or total fungal RNA is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled RNA probe is incubated with increasing concentrations of this compound in a suitable binding buffer.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The positions of the RNA probe are detected by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shift" in the mobility of the RNA probe to a higher molecular weight indicates the formation of a peptide-RNA complex.

Conclusion and Future Perspectives

The cationic residues of this compound are unequivocally essential for its antifungal activity. They orchestrate a multi-step assault on the fungal cell, initiating the crucial first contact with the cell envelope and playing a vital role in the final lethal intracellular events. The intricate interplay between this compound and the fungal calcium signaling network further highlights the sophisticated mechanism of this small peptide. A thorough understanding of the structure-function relationships, particularly the role of these cationic residues, is paramount for the rational design of new and improved antifungal peptides. Future research should focus on further elucidating the specific intracellular targets of this compound and exploring strategies to enhance its stability and delivery to fungal pathogens, paving the way for the development of novel and effective antifungal therapies.

References

- 1. Calcium homeostasis plays important roles in the internalization and activities of the small synthetic antifungal peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Studies on the Mode of Action of the Antifungal Hexapeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial properties of derivatives of the cationic tryptophan-rich hexapeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the mode of action of the antifungal hexapeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - TR [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. pubcompare.ai [pubcompare.ai]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. peptide.com [peptide.com]

- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 18. Antifungal Susceptibility Test | PPTX [slideshare.net]

- 19. researchgate.net [researchgate.net]

- 20. takara.co.kr [takara.co.kr]

- 21. researchgate.net [researchgate.net]

- 22. Live-cell Imaging of Fungal Cells to Investigate Modes of Entry and Subcellular Localization of Antifungal Plant Defensins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Electrophoretic mobility shift assay for characterizing RNA-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hydrophobic Motifs in the Antifungal Peptide PAF26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of fungal resistance to conventional antifungal agents necessitates the exploration of novel therapeutic strategies. Antimicrobial peptides (AMPs) represent a promising class of molecules with potent and selective activity. This technical guide provides an in-depth analysis of the synthetic hexapeptide PAF26 (Ac-RKKWFW-NH2), focusing on the critical function of its hydrophobic motifs. This compound exhibits preferential activity against filamentous fungi, and its mechanism of action involves a multi-step process of cell penetration and induction of cell death. This document details the structure-activity relationships of this compound, presents quantitative data on its antifungal efficacy, outlines key experimental methodologies for its study, and visualizes its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a synthetically designed cationic antimicrobial peptide identified through a combinatorial chemistry approach.[1][2] Its sequence, Ac-RKKWFW-NH2, confers an amphipathic nature, which is crucial for its biological activity.[3] Unlike many antimicrobial peptides that primarily act by forming pores in the cell membrane, this compound functions as a cell-penetrating peptide with a more complex, multi-stage mechanism of action.[2][4] This unique mode of action makes this compound a valuable model for designing new antifungal drugs with improved efficacy and reduced toxicity.[2]

The Dual-Motif Structure of this compound

The antifungal activity of this compound is attributed to two distinct functional motifs within its hexapeptide sequence: an N-terminal cationic motif and a C-terminal hydrophobic motif.[2][3]

-

N-Terminal Cationic Motif (Ac-RKK-): This positively charged region is primarily responsible for the initial electrostatic attraction and interaction with the negatively charged components of the fungal cell envelope, such as the cell wall and plasma membrane.[2][3]

-

C-Terminal Hydrophobic Motif (-WFW-NH2): This region, rich in aromatic tryptophan residues, is crucial for the peptide's ability to be internalized into the fungal cell and transported to the vacuoles.[3]

The interplay between these two motifs governs the sequential steps of this compound's antifungal action, from initial cell binding to eventual cell death.

Mechanism of Action: A Multi-Step Process

The fungicidal activity of this compound is not solely a consequence of membrane permeabilization but rather a more intricate process involving cell entry and disruption of intracellular processes.[1][4] The mechanism is concentration-dependent and can be summarized in the following stages:

-

Cell Envelope Interaction: The cationic N-terminus of this compound mediates the initial binding to the fungal cell surface.[3]

-

Internalization: At low fungicidal concentrations (2.0-5 µM), this compound is internalized via an energy-dependent endocytic pathway.[5] At higher concentrations (20 µM), internalization appears to be energy-independent, suggesting passive translocation across the membrane.[5] The hydrophobic C-terminal motif is essential for this internalization process.[3]

-

Vacuolar Accumulation: Once inside the cell, this compound accumulates in the vacuoles.[3][5]

-

Cytoplasmic Translocation and Cell Death: Subsequently, this compound is actively transported from the vacuoles into the cytoplasm, a step that coincides with cell death.[3][5] This translocation from the vacuole is dependent on the cationic motif.[3] In some fungi, this leads to nuclear breakdown and dissolution.[3] Interestingly, internalized this compound has also been shown to bind to cellular RNAs in vitro.[1][4]

This multi-step process highlights a sophisticated mechanism that goes beyond simple membrane disruption, offering multiple potential targets for antifungal drug development.

Quantitative Analysis of this compound Activity

The antifungal and cytotoxic activities of this compound have been quantified against various fungal species and cell types. The following tables summarize key quantitative data.

| Peptide | Target Organism | IC50 (µM) | MIC (µM) | Reference |

| This compound | Penicillium digitatum | 1.8 | 4 | [6] |

| Melittin | Penicillium digitatum | Slightly higher than this compound | Comparable to this compound | [4] |

Table 1: Antifungal Activity of this compound and Melittin against Penicillium digitatum. IC50 (50% inhibitory concentration) and MIC (Minimal Inhibitory Concentration) values are presented.

| Peptide | Cell Type | Hemolytic Activity | Reference |

| This compound | Human Red Blood Cells | 10³ to 10⁴ times less toxic than melittin | [4] |

| Melittin | Human Red Blood Cells | High | [4] |

Table 2: Comparative Hemolytic Activity of this compound and Melittin. This demonstrates the significantly lower cytotoxicity of this compound towards mammalian cells compared to the lytic peptide melittin.

The Functional Importance of Hydrophobic and Cationic Motifs

Structure-activity relationship studies using this compound derivatives have elucidated the distinct roles of the cationic and hydrophobic motifs.

| Peptide | Sequence | Antifungal Activity | Internalization | Vacuolar Accumulation | Cytoplasmic Translocation | Reference |

| This compound | Ac-RKKWFW-NH2 | High | Yes | Yes | Yes | [3] |

| PAF95 | Ac-AAAWFW-NH2 | Substantially reduced | Yes | Yes (trapped) | No | [3] |

| PAF96 | Ac-RKKAAA-NH2 | Substantially reduced | No | No | No | [3] |

Table 3: Functional Analysis of this compound and its Derivatives. This data highlights that the hydrophobic motif (WFW) is necessary for internalization and transport to the vacuole, while the cationic motif (RKK) is crucial for the initial interaction and the final, lethal step of translocation from the vacuole to the cytoplasm.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's activity and mechanism.

In Vitro Antifungal Activity Assay

This protocol is used to determine the IC50 and MIC of this compound against filamentous fungi.

-

Fungal Spore Preparation: Prepare a suspension of fungal conidia (e.g., Penicillium digitatum) at a concentration of 2.5 x 10⁴ conidia/mL in a suitable growth medium such as 5% Potato Dextrose Broth (PDB) containing an antibacterial agent like chloramphenicol (0.003% w/v).[4]

-

Peptide Dilution Series: Prepare a serial dilution of this compound in the growth medium in a 96-well microtiter plate.

-

Incubation: Add the fungal spore suspension to each well containing the peptide dilutions. Incubate the plate at 24°C for 4 days.[4]

-

Growth Measurement: Determine fungal growth by measuring the optical density (OD) at 492 nm using a microplate spectrophotometer.[4]

-

Data Analysis: The MIC is defined as the lowest peptide concentration with no visible growth.[4] The IC50 is calculated by fitting the dose-response data to a sigmoidal curve.[6]

Cell Permeation Assay

This assay assesses the ability of this compound to permeabilize the fungal cell membrane.

-

Fungal Mycelium Preparation: Grow the fungus to obtain mycelium.

-

Peptide Treatment: Incubate the mycelium with various concentrations of this compound.

-

Staining: Add the fluorescent dye Sytox Green, which can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.

-

Microscopy: Observe the samples under a fluorescence microscope. Green fluorescence indicates cell permeation.[4]

Peptide Localization Studies

This protocol visualizes the interaction and internalization of this compound within fungal cells.

-

Fluorescent Labeling: Synthesize this compound with a fluorescent tag, such as fluorescein isothiocyanate (FITC), at the N-terminus (FITC-PAF26).[4] Confirm that the fluorescent tag does not significantly alter the peptide's antifungal activity.[4]

-

Cell Treatment: Incubate fungal conidia, germ tubes, or hyphae with FITC-PAF26 at various concentrations (e.g., from sub-MIC to MIC values) and for different durations.[4]

-

Confocal Laser Scanning Microscopy: Wash the cells to remove unbound peptide and observe them using a confocal laser scanning microscope to determine the subcellular localization of the fluorescently labeled peptide.[4]

Visualizing Workflows and Mechanisms

Graphical representations of the mechanism of action and experimental workflows provide a clear understanding of the complex processes involved.

Caption: Mechanism of action of this compound.

Caption: Workflow for in vitro antifungal activity assay.

Caption: Workflow for peptide localization studies.

Conclusion and Future Directions

This compound serves as an exemplary model for a cell-penetrating antifungal peptide, where distinct cationic and hydrophobic motifs orchestrate a multi-step killing mechanism. Its high efficacy against filamentous fungi and low hemolytic activity underscore its potential as a lead compound for the development of novel antifungal therapies. Future research should focus on optimizing the peptide sequence to enhance its stability, further improve its selectivity, and elucidate the precise intracellular targets that are disrupted following its translocation into the cytoplasm. A deeper understanding of these aspects will pave the way for the rational design of next-generation antifungal agents to combat the growing threat of fungal infections.

References

- 1. Studies on the mode of action of the antifungal hexapeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Studies on the Mode of Action of the Antifungal Hexapeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concentration-dependent mechanisms of cell penetration and killing by the de novo designed antifungal hexapeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

PAF26: An In-Depth Technical Guide to its Interaction with Fungal Cell Wall Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action. The synthetic hexapeptide, Penicillium chrysogenum antifungal protein 26 (PAF26), represents a promising candidate in this arena. With the sequence Ac-RKKWFW-NH₂, this compound exhibits potent and selective activity against a broad spectrum of filamentous fungi. Its efficacy stems from a multi-faceted interaction with the fungal cell, initiated at the cell wall. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and fungal cell wall components, detailing the quantitative aspects of its antifungal activity, the experimental protocols used to elucidate its mechanism, and the signaling pathways it triggers within the fungal cell.

Data Presentation: Quantitative Analysis of this compound Antifungal Activity

While direct quantitative data on the binding affinity (e.g., dissociation constant, Kd) of this compound to isolated fungal cell wall components such as chitin, β-glucan, and mannans are not extensively available in the current literature, its potent antifungal activity has been well-characterized. The following tables summarize the key quantitative metrics of this compound's efficacy against various fungal species.

| Fungal Species | Assay Type | Parameter | Value (µM) | Reference(s) |

| Penicillium digitatum | Mycelial Growth Inhibition | IC₅₀ | 1.8 - 2.2 | (--INVALID-LINK--) |

| Penicillium digitatum | Mycelial Growth Inhibition | MIC | 4 - 8 | (--INVALID-LINK--) |

| Aspergillus niger | - | MIC | 8 | (--INVALID-LINK--) |

| Botrytis cinerea | - | MIC | 8 | (--INVALID-LINK--) |

| Penicillium expansum | - | MIC | 32 | (--INVALID-LINK--) |

| Neurospora crassa | Conidial Germination/Viability | - | 2.0 - 5.0 (low fungicidal) | (--INVALID-LINK--) |

| Neurospora crassa | - | - | 20 (high fungicidal) | (--INVALID-LINK--) |

Table 1: Antifungal Activity of this compound against Filamentous Fungi. IC₅₀ (Half-maximal inhibitory concentration) and MIC (Minimum Inhibitory Concentration) values highlight the potent antifungal properties of this compound.

| Parameter | Value | Conditions | Reference(s) |

| Initial Interaction Time | < 2-3 minutes | 0.3 µM FITC-PAF26 with P. digitatum | (--INVALID-LINK--) |

| Internalization Concentration | 0.3 µM | 20-fold below MIC, no permeation effects | (--INVALID-LINK--) |

Table 2: Kinetic and Concentration Parameters of this compound Interaction. These data illustrate the rapid initial interaction of this compound with the fungal cell surface at sub-inhibitory concentrations.

The Multi-Step Interaction of this compound with the Fungal Cell

The antifungal action of this compound is a dynamic, multi-stage process that begins at the cell periphery and culminates in intracellular activity. This process can be broadly divided into three key stages: interaction with the cell envelope, internalization, and induction of intracellular responses.

Initial Contact: Electrostatic Attraction and Cell Wall Interaction

The initial interaction of the cationic this compound with the generally negatively charged fungal cell surface is rapid and primarily electrostatic. This interaction occurs within minutes at sub-micromolar concentrations. The fungal cell wall, a complex matrix of chitin, β-glucans, and mannoproteins, serves as the first point of contact. While specific binding affinities to these individual components have not been quantitatively determined, studies with this compound derivatives have elucidated the roles of its distinct motifs. The N-terminal cationic motif (RKK) is crucial for the initial electrostatic attraction and interaction with the cell envelope, while the C-terminal hydrophobic motif (WFW) is vital for the subsequent internalization and toxicity. At sub-MIC concentrations, this compound has been observed to induce morphological changes such as altered polar growth and increased chitin deposition, indicating a direct impact on cell wall synthesis and organization.

Crossing the Barrier: Internalization Mechanisms

Following the initial binding, this compound is internalized by the fungal cell. The mechanism of uptake is notably concentration-dependent. At low fungicidal concentrations (2.0-5 µM), this compound is internalized via an energy-dependent endocytic process. In contrast, at higher fungicidal concentrations (20 µM), internalization occurs through a passive, energy-independent translocation across the cell membrane. This dual-mode entry highlights the complex and adaptable nature of this compound's interaction with the fungal cell.

Intracellular Trafficking and Targets